molecular formula C7H9N3O4S B569260 S-Propyl-5-nitro-2-thiobarbituric-d7 Acid CAS No. 1265919-34-3

S-Propyl-5-nitro-2-thiobarbituric-d7 Acid

Cat. No. B569260
CAS RN: 1265919-34-3
M. Wt: 238.269
InChI Key: PHMVMACIFWKESN-NCKGIQLSSA-N
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Description

“S-Propyl-5-nitro-2-thiobarbituric-d7 Acid” is a biochemical used for proteomics research . It has a molecular formula of C7H2D7N3O4S and a molecular weight of 238.27 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one . The canonical SMILES representation is CCCSC1=NC(=C(C(=O)N1)N+[O-])O .

properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMVMACIFWKESN-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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